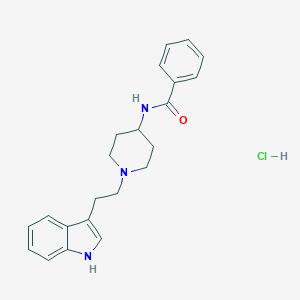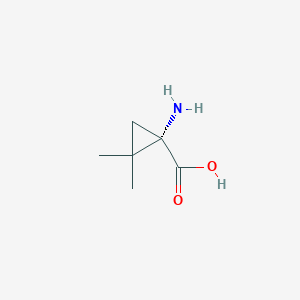
(1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid, also known as ADMC, is an amino acid derivative that has gained significant interest in the scientific community due to its unique structure and potential applications. ADMC is a cyclopropane-containing amino acid that is not found in nature but can be synthesized through various methods.
Wirkmechanismus
The mechanism of action of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid is not yet fully understood, but it is believed to involve the modulation of various cellular pathways and signaling molecules. (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid has been shown to inhibit the activity of enzymes involved in the biosynthesis of certain prostaglandins and leukotrienes, which are known to play a role in inflammation and pain.
Biochemical and physiological effects:
(1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid has also been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid in lab experiments is its unique structure, which allows for the development of new and innovative chemical reactions. (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid can also be easily synthesized using various methods, making it readily available for research purposes. However, one of the limitations of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid research, including the development of new drugs and pharmaceuticals, the study of its potential applications in materials science, and the exploration of its role in various cellular pathways and signaling molecules. Additionally, further research is needed to fully understand the mechanism of action of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid and its potential therapeutic applications.
Synthesemethoden
The synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid involves the use of different chemical reactions, including cyclopropanation, amino acid protection, and deprotection. One of the most common methods for (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid synthesis is the cyclopropanation of glycine derivatives. This method involves the reaction of N-protected glycine with a diazoalkane reagent to form a cyclopropane-containing intermediate, which is then deprotected to yield (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. One of the most promising applications of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid is in the development of new drugs and pharmaceuticals. (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid has been shown to have potent activity against various diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
CAS-Nummer |
130930-42-6 |
|---|---|
Produktname |
(1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid |
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
(1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-5(2)3-6(5,7)4(8)9/h3,7H2,1-2H3,(H,8,9)/t6-/m1/s1 |
InChI-Schlüssel |
CUDYUNNRMLWYTR-ZCFIWIBFSA-N |
Isomerische SMILES |
CC1(C[C@]1(C(=O)O)N)C |
SMILES |
CC1(CC1(C(=O)O)N)C |
Kanonische SMILES |
CC1(CC1(C(=O)O)N)C |
Synonyme |
Cyclopropanecarboxylic acid, 1-amino-2,2-dimethyl-, (1S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




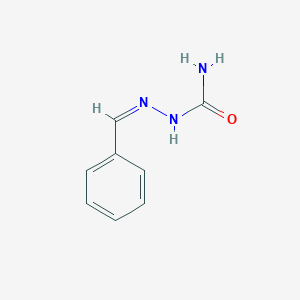
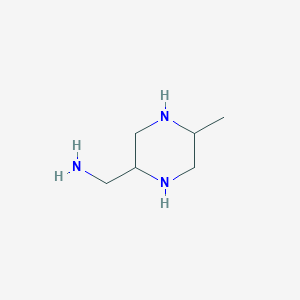
![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)



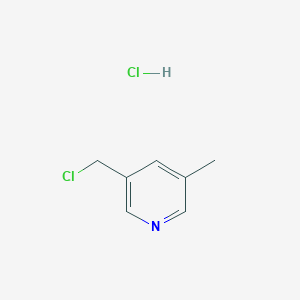

![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)



